molecular formula C12H14N2S B494732 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine CAS No. 893598-44-2

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B494732
CAS No.: 893598-44-2
M. Wt: 218.32g/mol
InChI Key: LPLNPFBAAFFLSN-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine (CAS: 893597-67-6 for the free base; hydrochloride salt: CAS 2331260-33-2) is a tertiary amine featuring a 3-methylthiophene moiety linked via a methanamine bridge to a pyridin-4-ylmethyl group. Its molecular formula is C₁₂H₁₅N₂S (free base), with a molecular weight of 227.33 g/mol. The compound is structurally characterized by:

  • A thiophene ring substituted with a methyl group at the 3-position, enhancing steric bulk and electron-donating properties.

This compound is primarily used as an intermediate in pharmaceutical and catalytic research, though specific applications require further investigation .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-4-7-15-12(10)9-14-8-11-2-5-13-6-3-11/h2-7,14H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLNPFBAAFFLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405929
Record name AN-465/42767248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893598-44-2
Record name AN-465/42767248
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using methylating agents such as methyl iodide in the presence of a base.

    Attachment of Pyridine Ring: The pyridine ring is attached via a methanamine linkage through a nucleophilic substitution reaction. This involves the reaction of 3-methylthiophene-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated thiophene or pyridine derivatives.

Scientific Research Applications

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

1-(Pyridin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine (WLS)
  • Formula : C₁₁H₁₂N₂S.
  • Key Differences : Lacks the methyl group on the thiophene, reducing steric hindrance. This simplicity may enhance coordination chemistry applications, as seen in catalysis studies .
1-[5-(4-Fluorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine
  • Structure : Furan-2-yl substituted with a 4-fluorophenyl group.
  • Formula : C₁₇H₁₅FN₂O.
  • Key Differences: Replaces thiophene with furan (oxygen instead of sulfur), increasing polarity.
Triazole-Linked Bis(pyridylmethyl)amine Derivatives
  • Structure : Triazole ring connecting two pyridylmethyl groups.
  • Example : N,N'-((1,1'-(Pentane-1,5-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene))bis(1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine.
  • Key Differences : Incorporation of a triazole ring enhances metal-binding capacity, making these compounds effective ligands in palladium-catalyzed reactions .

Pharmacological Analogues

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines
  • Structure : Imidazo[1,2-a]pyridine core with aryl and methyl substituents.
  • Key Differences : The larger heterocyclic system (imidazopyridine) confers antimicrobial activity against pathogens like E. coli and C. albicans, attributed to enhanced π-stacking and hydrogen bonding .
2-(3-Methylthiophen-2-yl)succinic Acid Derivatives
  • Structure: Succinic acid backbone coupled with aminoalkylmorpholines or piperazines.
  • Key Differences: These derivatives exhibit anticonvulsant and antinociceptive activity, likely due to the succinic acid moiety’s interaction with neuronal ion channels .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₁₂H₁₅N₂S 227.33 3-Methylthiophene, pyridine Drug intermediate, catalysis
WLS (Thiophen-2-yl) C₁₁H₁₂N₂S 204.29 Thiophene, pyridine Coordination chemistry
Fluorophenyl-Furan Derivative C₁₇H₁₅FN₂O 282.31 Furan, fluorophenyl Receptor-targeted drugs
Triazole-Linked Bis(pyridylmethyl)amine C₂₃H₂₆N₈ 414.52 Triazole, pyridine Catalytic ligands
Imidazopyridine Antimicrobial Agent C₁₅H₁₆N₃ 238.31 Imidazopyridine, aryl Antimicrobial therapy
Key Observations:
  • Lipophilicity : The target compound’s 3-methylthiophene increases logP compared to furan or unsubstituted thiophene analogues.
  • Bioactivity: Imidazopyridine and succinic acid derivatives show pronounced pharmacological effects, while the target compound’s bioactivity remains underexplored.
  • Catalytic Utility : Triazole derivatives outperform the target compound in metal-binding applications due to their heterocyclic diversity .

Biological Activity

1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound noted for its unique structural features, which include a thiophene ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound's IUPAC name is N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine, and it has the molecular formula C12H14N2SC_{12}H_{14}N_2S with a molecular weight of approximately 218.32 g/mol. Its structure allows for various interactions at the molecular level, which are crucial for its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The presence of both thiophene and pyridine rings suggests potential interactions with biological targets, such as:

  • Enzyme inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor modulation : It could bind to neurotransmitter receptors, influencing signaling pathways.

Anticancer Activity

In vitro studies suggest that related compounds show cytotoxic effects against human cancer cell lines such as Hela (cervical cancer) and A549 (lung cancer). For instance, some derivatives demonstrated IC50 values indicating significant antiproliferative effects.

Cell Line IC50 (µg/mL) Reference
Hela226
A549242.52

Case Studies

While direct case studies on this specific compound are scarce, the broader class of thiophene and pyridine derivatives has been extensively studied:

  • Study on Antimicrobial Efficacy : A study highlighted the effectiveness of various thiophene derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance activity.
  • Cytotoxicity Assessment : Research on pyridine-containing compounds demonstrated their potential as anticancer agents by inducing apoptosis in cancer cells through various mechanisms, including oxidative stress induction.

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